

Historical context and discovery of N-Phenyl-2-naphthylamine.

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Compound of Interest

Compound Name: *N*-Phenyl-2-naphthylamine

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N-Phenyl-2-naphthylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenyl-2-naphthylamine (P2NA), a secondary aromatic amine, has a significant history as a potent antioxidant, primarily in the rubber industry. This technical guide provides an in-depth overview of its historical context, discovery, physicochemical properties, and synthesis. Detailed experimental protocols for its preparation are presented, alongside a discussion of its mechanism of action as a free radical scavenger. Furthermore, this guide addresses the critical toxicological considerations associated with its metabolism. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate understanding.

Historical Context and Discovery

N-Phenyl-2-naphthylamine, also known as PBN, emerged as a key antioxidant in the early 20th century with the growth of the rubber industry. The vulcanization of natural rubber, while enhancing its durability, also rendered it susceptible to oxidative degradation, leading to cracking and loss of elasticity. This created a demand for chemical additives that could prolong the service life of rubber products.

The first synthesis of **N-Phenyl-2-naphthylamine** is credited to the German chemist Carl Graebe in 1880, who prepared it by reacting 2-naphthol with aniline hydrochloride. However, its commercial importance as an antioxidant was not realized until later. For decades, P2NA was widely used to protect natural and synthetic rubbers from the detrimental effects of heat, oxygen, and flexing. Its application extended to other polymeric systems, greases, and lubricating oils.

In the latter half of the 20th century, concerns arose regarding the safety of P2NA. Studies revealed that it could be metabolized in vivo to 2-naphthylamine, a known human bladder carcinogen. This discovery led to a significant decline in its use and its replacement with other antioxidants with more favorable toxicological profiles.

Physicochemical Properties

N-Phenyl-2-naphthylamine is a light gray to tan crystalline solid. Its key physical and chemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	N-phenylnaphthalen-2-amine[1]
CAS Number	135-88-6[1]
Molecular Formula	C ₁₆ H ₁₃ N[1]
Molecular Weight	219.28 g/mol [1]
Synonyms	PBN, N-(2-Naphthyl)aniline, 2-Anilinonaphthalene, Neozone D, AgeRite Powder[1][2]

Table 2: Physical Properties

Property	Value
Melting Point	105-108 °C[3]
Boiling Point	395-395.5 °C[3]
Appearance	Light gray to tan flakes or powder[1]
Odor	Odorless
Solubility in Water	< 1 mg/mL at 20°C[2]
Solubility in Organic Solvents	Soluble in acetone, benzene, and ethanol[4]

Table 3: Quantitative Solubility Data

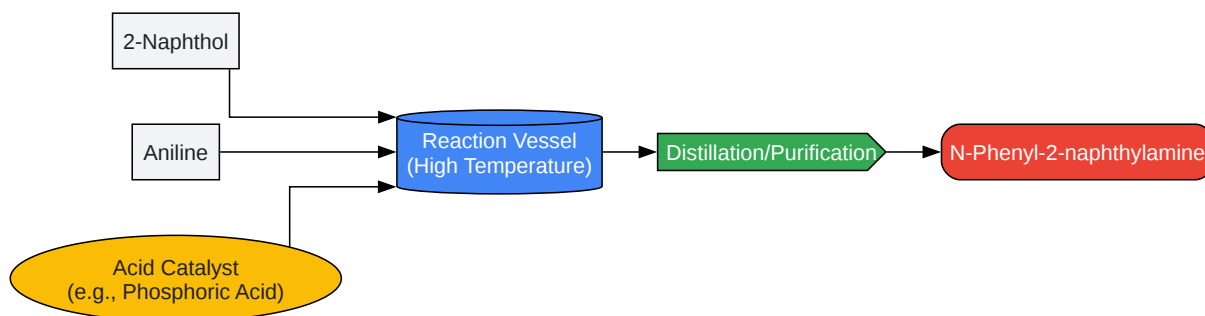
Solvent	Solubility (g/L)
Ethanol	50
Benzene	27
Acetone	640

Synthesis of N-Phenyl-2-naphthylamine

Several methods have been developed for the synthesis of **N-Phenyl-2-naphthylamine**. The classical approach involves the direct amination of 2-naphthol, while modern methods utilize metal-catalyzed cross-coupling reactions.

Classical Synthesis: Amination of 2-Naphthol

The traditional and most common industrial method for synthesizing P2NA is the reaction of 2-naphthol with aniline in the presence of an acidic catalyst at high temperatures.



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Caption: General workflow for the industrial synthesis of **N-Phenyl-2-naphthylamine**.

Experimental Protocol (from Patent RU2676692C1):[\[5\]](#)

- **Reaction Setup:** A reactor is charged with 2-naphthol (1 equivalent), aniline (1.065 equivalents), and 85% phosphoric acid (0.017 equivalents). A phase separator (e.g., Dean-Stark apparatus) is filled with a mixture of o-xylene and isobutanol.
- **Reaction:** The mixture is heated with stirring. An azeotrope of aniline and water is distilled off. Heating continues until the reaction temperature reaches 230-240°C and the theoretical amount of water is collected. This typically takes 2-2.5 hours.
- **Work-up:** The reaction mixture is cooled to 130°C and treated with a mixture of o-xylene and isobutanol.
- **Purification:** Upon further cooling, the product precipitates. The solid is filtered, washed with the solvent mixture, and dried under reduced pressure to yield **N-Phenyl-2-naphthylamine** with a purity of >99% and a yield of up to 92%.

Modern Synthetic Methods

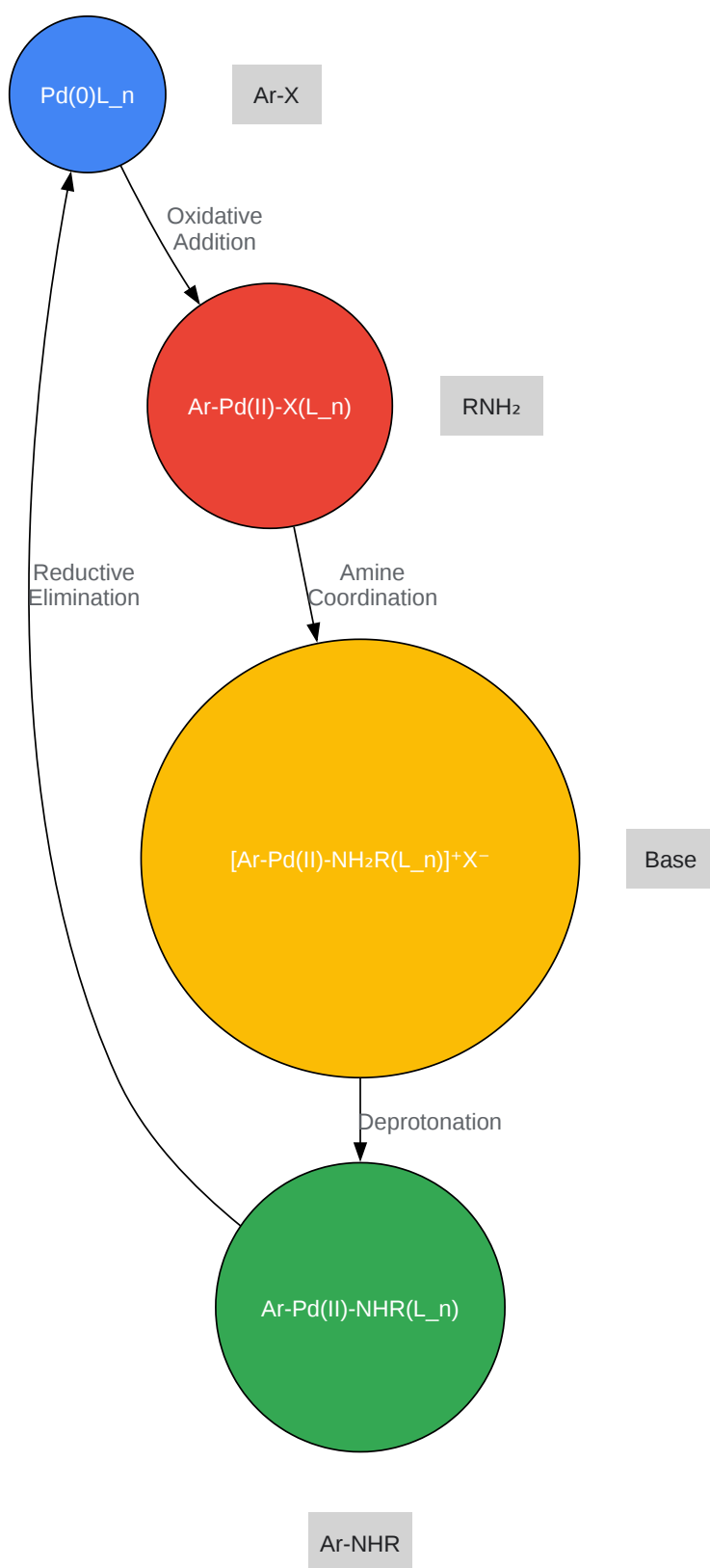
Modern organic synthesis offers more versatile and often milder routes to N-arylamines, including the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an amine. For the synthesis of P2NA, this would involve the coupling of a 2-halonaphthalene with aniline.

Experimental Protocol (General):

- **Reaction Setup:** An oven-dried reaction vessel is charged with copper(I) iodide (5-10 mol%), a ligand such as 1,10-phenanthroline (10-20 mol%), and a base like potassium carbonate (2.0 equivalents).
- **Reagents:** 2-halonaphthalene (e.g., 2-bromonaphthalene, 1.0 equivalent) and aniline (1.2 equivalents) are added, followed by a high-boiling polar solvent like DMF or NMP.
- **Reaction:** The mixture is heated to a high temperature (typically 150-200°C) under an inert atmosphere with stirring. The reaction progress is monitored by TLC or GC-MS.
- **Work-up and Purification:** After cooling, the mixture is diluted with an organic solvent and water. The insoluble copper salts are removed by filtration. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

The Buchwald-Hartwig amination is a highly efficient palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method offers milder reaction conditions and broader substrate scope compared to the Ullmann condensation.



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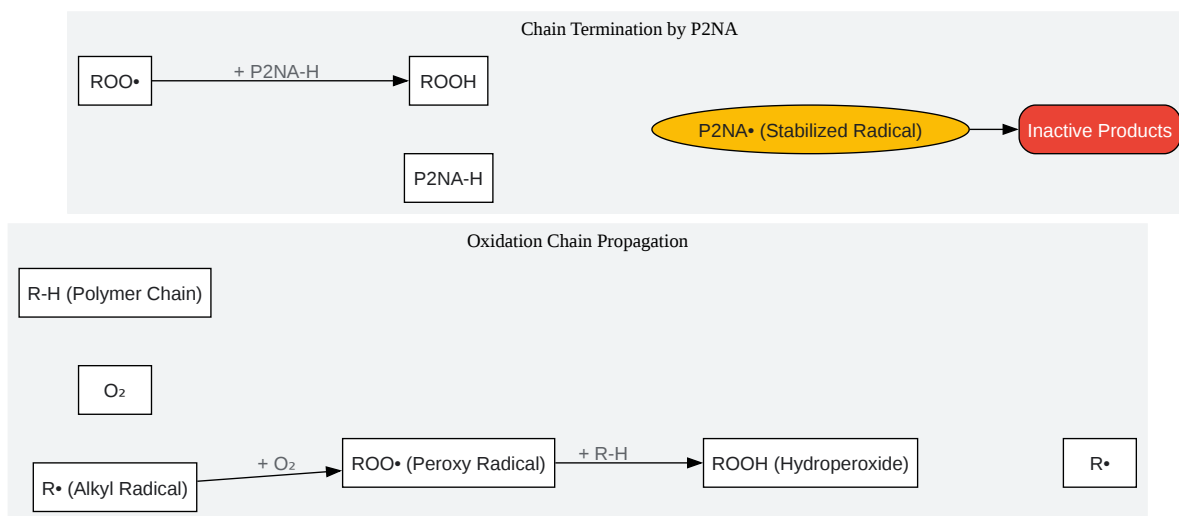
Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol (General):[\[6\]](#)

- **Reaction Setup:** In a glovebox or under an inert atmosphere, an oven-dried reaction vessel is charged with a palladium pre-catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equivalents).
- **Reagents:** 2-halonaphthalene (1.0 equivalent) and aniline (1.2 equivalents) are added to the vessel.
- **Solvent:** Anhydrous and degassed toluene or dioxane is added as the solvent.
- **Reaction:** The vessel is sealed and heated to 80-110°C with stirring. Reaction progress is monitored by TLC or GC-MS.
- **Work-up and Purification:** Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization.

Mechanism of Action as an Antioxidant

N-Phenyl-2-naphthylamine functions as a secondary antioxidant, specifically as a radical scavenger. In the context of rubber degradation, oxidation proceeds via a free-radical chain reaction. P2NA interrupts this chain by donating a hydrogen atom from its secondary amine group to reactive peroxy radicals ($\text{ROO}\cdot$), which are key intermediates in the oxidation process. This converts the highly reactive peroxy radical into a more stable hydroperoxide (ROOH) and generates a resonance-stabilized P2NA radical. This P2NA radical is significantly less reactive than the peroxy radical and is unable to propagate the chain reaction, effectively terminating the oxidation cycle.



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Caption: Free radical scavenging mechanism of **N-Phenyl-2-naphthylamine**.

Toxicological Profile

The primary toxicological concern with **N-Phenyl-2-naphthylamine** is its metabolic conversion to 2-naphthylamine.[3] 2-Naphthylamine is a well-established human bladder carcinogen, classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). The metabolic pathway involves the enzymatic cleavage of the phenyl group from the amine nitrogen. Although P2NA itself is not considered a potent carcinogen, its potential to release a carcinogenic metabolite led to its phasing out from many applications, particularly those involving potential human contact.

Conclusion

N-Phenyl-2-naphthylamine holds a significant place in the history of industrial chemistry as one of the early and effective antioxidants for rubber. Its synthesis, initially a straightforward high-temperature reaction, can now be achieved through more sophisticated and milder catalytic methods. While its utility as an antioxidant is well-established, its toxicological profile, specifically its link to the carcinogen 2-naphthylamine, has curtailed its use. This guide provides a comprehensive technical overview for researchers and professionals, highlighting its properties, synthesis, and mechanism, while also emphasizing the critical safety considerations associated with its handling and metabolism.

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